molecular formula C26H18Br2N2O3 B15013675 2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate

2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B15013675
M. Wt: 566.2 g/mol
InChI Key: QXSQWVDDXBVRDA-MUFRIFMGSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes bromine atoms, a naphthalene ring, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, including the bromination of phenyl benzoate and subsequent reactions to introduce the naphthalene and acetamido groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a tool in medicinal chemistry.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENOL
  • 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE stands out due to its specific benzoate group, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C26H18Br2N2O3

Molecular Weight

566.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H18Br2N2O3/c27-21-13-20(25(23(28)15-21)33-26(32)18-8-2-1-3-9-18)16-29-30-24(31)14-19-11-6-10-17-7-4-5-12-22(17)19/h1-13,15-16H,14H2,(H,30,31)/b29-16+

InChI Key

QXSQWVDDXBVRDA-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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